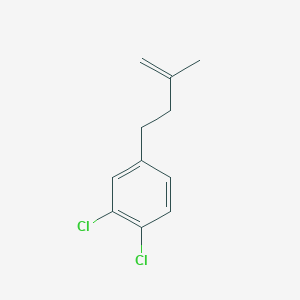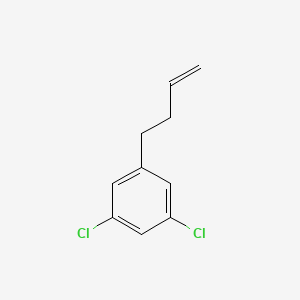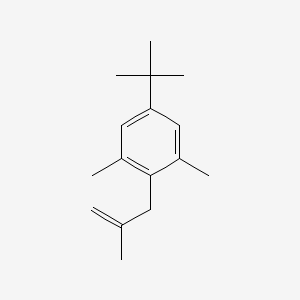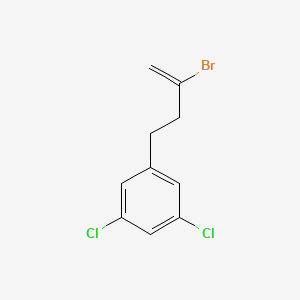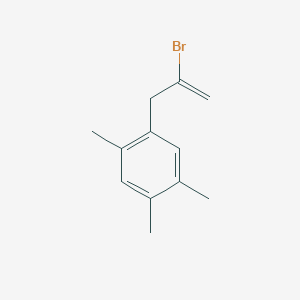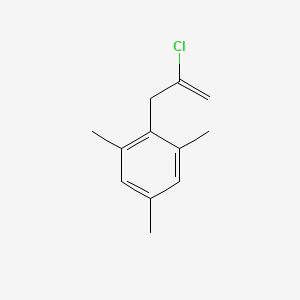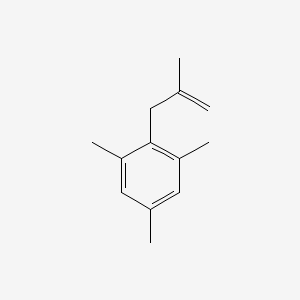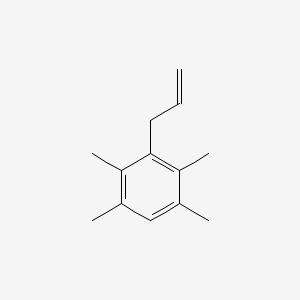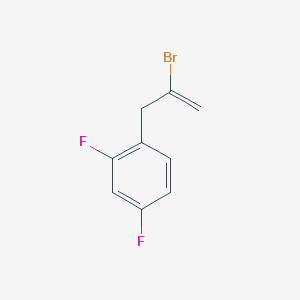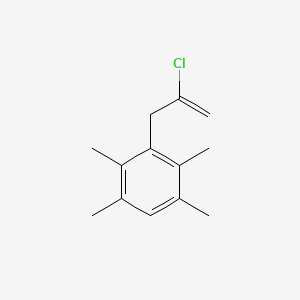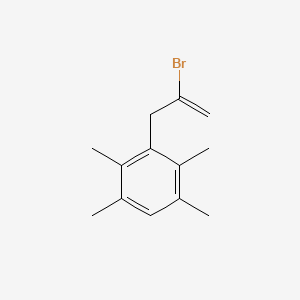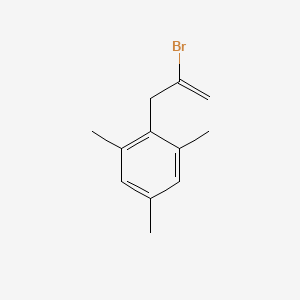
2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene
Übersicht
Beschreibung
2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene, also known as 2-bromo-3-(2,4,6-trimethylphenyl)propene, is an organic compound with the molecular formula C10H15Br. This compound is an alkyl-substituted propene, which is a type of unsaturated hydrocarbon. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Reactivity :
- A study demonstrated the efficient synthesis of phosphaallenes using 2-Bromo-3-phenyl-1-(2,4,6-tri-t-butylphenyl)-3-trimethylsiloxy-1-phospha-1-propene, through reactions with t-butyllithium and chlorotrimethylsilane (Ito et al., 2005).
- Research on 3-bromo-2-trimethylsilyl-1-propene revealed its reactivity with various electrophiles in the presence of zinc, leading to the synthesis of functionalized vinylsilanes and furans (Knockel & Normant, 1984).
Molecular Structure and Chemical Properties :
- The molecular structure of certain phosphaallenes derived from 2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene was confirmed through X-ray crystallography, providing insights into the compound's chemical properties (Ito et al., 2005).
Copolymer Synthesis :
- A study on novel copolymers of styrene demonstrated the synthesis and characteristics of polymers incorporating ring-trisubstituted methyl 2-cyano-3-phenyl-2-propenoates, which include derivatives of this compound. These copolymers exhibited high glass transition temperatures and stability, indicating their potential for advanced materials applications (Kharas et al., 2014).
Polymerization and Catalysis :
- Research on catalyst-transfer polycondensation explored the mechanism of Ni-catalyzed chain-growth polymerization using a bromo derivative of this compound, leading to well-defined polymers with controlled molecular weight (Miyakoshi et al., 2005).
Advanced Organic Synthesis :
- The compound has been utilized in various advanced organic synthesis processes, including the generation of vinyl benzene copolymers and the development of novel trisubstituted ethylenes. These applications demonstrate its versatility and importance in synthetic organic chemistry (Kharas et al., 2020).
Eigenschaften
IUPAC Name |
2-(2-bromoprop-2-enyl)-1,3,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-8-5-9(2)12(7-11(4)13)10(3)6-8/h5-6H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHOPPVMFMPMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



